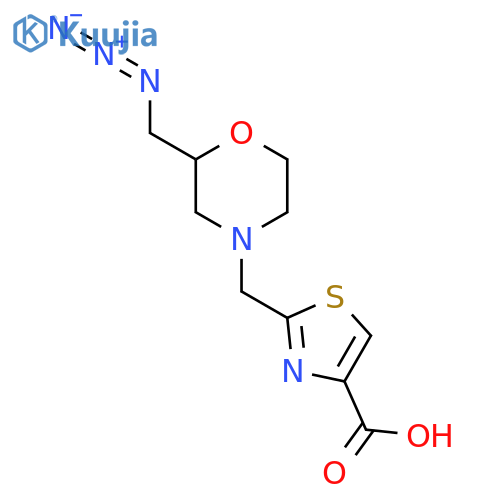

Cas no 2173997-10-7 (2-{2-(azidomethyl)morpholin-4-ylmethyl}-1,3-thiazole-4-carboxylic acid)

2-{2-(azidomethyl)morpholin-4-ylmethyl}-1,3-thiazole-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2173997-10-7

- 2-[[2-(Azidomethyl)morpholin-4-yl]methyl]-1,3-thiazole-4-carboxylic acid

- 2-{[2-(azidomethyl)morpholin-4-yl]methyl}-1,3-thiazole-4-carboxylic acid

- EN300-1697076

- 2-{2-(azidomethyl)morpholin-4-ylmethyl}-1,3-thiazole-4-carboxylic acid

-

- MDL: MFCD31616505

- インチ: 1S/C10H13N5O3S/c11-14-12-3-7-4-15(1-2-18-7)5-9-13-8(6-19-9)10(16)17/h6-7H,1-5H2,(H,16,17)

- InChIKey: LVCDRFOBQVUDRU-UHFFFAOYSA-N

- ほほえんだ: S1C=C(C(=O)O)N=C1CN1CCOC(CN=[N+]=[N-])C1

計算された属性

- せいみつぶんしりょう: 283.07391047g/mol

- どういたいしつりょう: 283.07391047g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 19

- 回転可能化学結合数: 5

- 複雑さ: 376

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1

- トポロジー分子極性表面積: 105Ų

2-{2-(azidomethyl)morpholin-4-ylmethyl}-1,3-thiazole-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1697076-1g |

2-{[2-(azidomethyl)morpholin-4-yl]methyl}-1,3-thiazole-4-carboxylic acid |

2173997-10-7 | 95% | 1g |

$1357.0 | 2023-08-31 | |

| Enamine | EN300-1697076-0.25g |

2-{[2-(azidomethyl)morpholin-4-yl]methyl}-1,3-thiazole-4-carboxylic acid |

2173997-10-7 | 95% | 0.25g |

$672.0 | 2023-08-31 | |

| Enamine | EN300-1697076-10.0g |

2-{[2-(azidomethyl)morpholin-4-yl]methyl}-1,3-thiazole-4-carboxylic acid |

2173997-10-7 | 95% | 10g |

$5837.0 | 2023-06-04 | |

| Enamine | EN300-1697076-10g |

2-{[2-(azidomethyl)morpholin-4-yl]methyl}-1,3-thiazole-4-carboxylic acid |

2173997-10-7 | 95% | 10g |

$5837.0 | 2023-08-31 | |

| 1PlusChem | 1P01FJ78-2.5g |

2-{[2-(azidomethyl)morpholin-4-yl]methyl}-1,3-thiazole-4-carboxylic acid |

2173997-10-7 | 95% | 2.5g |

$3350.00 | 2023-12-19 | |

| 1PlusChem | 1P01FJ78-100mg |

2-{[2-(azidomethyl)morpholin-4-yl]methyl}-1,3-thiazole-4-carboxylic acid |

2173997-10-7 | 95% | 100mg |

$643.00 | 2023-12-19 | |

| Enamine | EN300-1697076-5.0g |

2-{[2-(azidomethyl)morpholin-4-yl]methyl}-1,3-thiazole-4-carboxylic acid |

2173997-10-7 | 95% | 5g |

$3935.0 | 2023-06-04 | |

| Enamine | EN300-1697076-0.05g |

2-{[2-(azidomethyl)morpholin-4-yl]methyl}-1,3-thiazole-4-carboxylic acid |

2173997-10-7 | 95% | 0.05g |

$315.0 | 2023-08-31 | |

| Enamine | EN300-1697076-0.5g |

2-{[2-(azidomethyl)morpholin-4-yl]methyl}-1,3-thiazole-4-carboxylic acid |

2173997-10-7 | 95% | 0.5g |

$1058.0 | 2023-08-31 | |

| Enamine | EN300-1697076-1.0g |

2-{[2-(azidomethyl)morpholin-4-yl]methyl}-1,3-thiazole-4-carboxylic acid |

2173997-10-7 | 95% | 1g |

$1357.0 | 2023-06-04 |

2-{2-(azidomethyl)morpholin-4-ylmethyl}-1,3-thiazole-4-carboxylic acid 関連文献

-

B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146

-

Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012

-

Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

-

Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319

-

Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234

-

Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

2-{2-(azidomethyl)morpholin-4-ylmethyl}-1,3-thiazole-4-carboxylic acidに関する追加情報

Introduction to 2-{2-(azidomethyl)morpholin-4-ylmethyl}-1,3-thiazole-4-carboxylic acid (CAS No. 2173997-10-7)

2-{2-(azidomethyl)morpholin-4-ylmethyl}-1,3-thiazole-4-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 2173997-10-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the thiazole derivatives, a class of heterocyclic compounds known for their broad spectrum of biological activities. The unique structural features of this molecule, particularly the presence of an azidomethyl group and a morpholine moiety, make it a promising candidate for further exploration in drug discovery and development.

The thiazole ring is a core structural unit in numerous biologically active molecules, including antibiotics, antifungals, and anti-inflammatory agents. Its incorporation into pharmaceuticals often enhances binding affinity and metabolic stability. In 2-{2-(azidomethyl)morpholin-4-ylmethyl}-1,3-thiazole-4-carboxylic acid, the thiazole core is further functionalized with a carboxylic acid group at the 4-position, which can serve as a pharmacophore or a site for further derivatization. This modification opens up possibilities for designing molecules with tailored biological properties.

The azidomethyl group attached to the morpholine ring is another critical feature of this compound. Azido groups are versatile handles in synthetic chemistry, allowing for diverse transformations such as click chemistry reactions, cross-coupling reactions, and bioconjugation processes. The presence of this group suggests that 2-{2-(azidomethyl)morpholin-4-ylmethyl}-1,3-thiazole-4-carboxylic acid could be utilized in the synthesis of more complex molecules or as an intermediate in the development of novel therapeutic agents.

The morpholine moiety contributes to the compound's solubility and bioavailability, which are crucial factors in drug design. Morpholine derivatives are commonly found in drugs due to their ability to enhance pharmacokinetic profiles. The combination of the morpholine ring with the thiazole and azidomethyl groups in 2-{2-(azidomethyl)morpholin-4-ylmethyl}-1,3-thiazole-4-carboxylic acid creates a structurally complex yet potentially highly functional molecule.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of compounds like 2-{2-(azidomethyl)morpholin-4-ylmethyl}-1,3-thiazole-4-carboxylic acid with greater accuracy. These tools have been instrumental in identifying potential targets for this compound, particularly in areas such as enzyme inhibition and receptor binding. For instance, studies have suggested that thiazole derivatives may interact with various enzymes involved in metabolic pathways relevant to diseases such as cancer and inflammation.

In the realm of drug discovery, 2-{2-(azidomethyl)morpholin-4-ylmethyl}-1,3-thiazole-4-carboxylic acid could serve as a scaffold for developing novel inhibitors or activators of key biological pathways. The carboxylic acid group at the 4-position of the thiazole ring provides a site for further functionalization, allowing chemists to tailor the molecule's properties for specific therapeutic applications. Additionally, the azidomethyl group offers opportunities for bioconjugation techniques that can enhance drug delivery systems or improve target specificity.

One area where this compound shows promise is in the development of anti-inflammatory agents. Thiazole derivatives have been reported to exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory enzymes such as COX and LOX. The structural features of 2-{2-(azidomethyl)morpholin-4-ylmethyl}-1,3-thiazole-4-carboxylic acid, particularly the morpholine ring and the carboxylic acid group, may contribute to its ability to interact with inflammatory pathways effectively.

Another potential application lies in oncology research. Thiazole-based compounds have been investigated for their antitumor effects due to their ability to disrupt cancer cell proliferation and induce apoptosis. The unique combination of functional groups in 2-{2-(azidomethyl)morpholin-4-ylmethyl}-1,3-thiazole-4-carboxylic acid may enable it to interact with targets involved in cancer progression, making it a valuable candidate for further investigation.

The synthesis of 2-{2-(azidomethyl)morpholin-4-ylmethyl}-1,3-thiazole-4-carboxylic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Techniques such as nucleophilic substitution reactions and protecting group strategies are commonly employed in its preparation. Advances in synthetic methodologies have made it possible to produce complex molecules like this one more efficiently than ever before.

In conclusion, 2-{2-(azidomethyl)morpholin-4-ylmethyl}-1,3-thiazole-4-carboxylic acid (CAS No. 2173997-10-7) represents an intriguing compound with significant potential in pharmaceutical research. Its unique structural features make it a versatile tool for drug discovery efforts aimed at addressing various diseases. As research continues to uncover new applications for thiazole derivatives, this molecule is likely to play an important role in future therapeutic developments.

2173997-10-7 (2-{2-(azidomethyl)morpholin-4-ylmethyl}-1,3-thiazole-4-carboxylic acid) 関連製品

- 1805299-86-8(5-Methyl-4-nitro-2-(trifluoromethoxy)pyridine-3-carbonyl chloride)

- 951991-55-2(7-Hydroxy-3-4-(trifluoromethoxy)phenyl-2H-chromen-2-one)

- 51355-91-0(1-(Chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole)

- 941999-46-8(2-(4-benzylpiperazin-1-yl)-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide)

- 2377036-01-4(2-Fluoro-2-(1-fluorocyclopropyl)acetic acid)

- 778599-83-0(3-{(benzyloxy)carbonylamino}-3-(2,3-dimethylphenyl)propanoic acid)

- 1854195-91-7(2-{[(Tert-butoxy)carbonyl]amino}-3-methyl-2-(propan-2-yl)butanoic acid)

- 2171527-80-1(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidooxolane-3-carboxylic acid)

- 1341897-21-9(4-methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine)

- 2381192-93-2(tert-butyl 4-{(3R)-3-hydroxypyrrolidin-1-ylmethyl}piperidine-1-carboxylate)